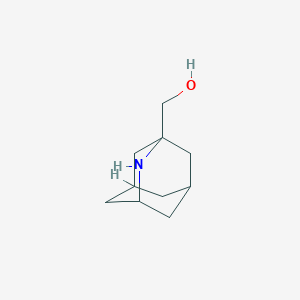

1-Hydroxymethyl-2-azaadamantane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Hydroxymethyl-2-azaadamantane is a nitrogen-containing adamantane derivative characterized by a hydroxymethyl group (-CH2OH) attached to the 1-position of the 2-azaadamantane core. This compound combines the rigid, cage-like structure of adamantane with the electronic and steric effects of the aza (nitrogen) substitution and hydroxymethyl functionalization. Its synthesis typically involves mild reaction conditions, such as room-temperature stirring in methanol followed by extraction and purification steps, as demonstrated in a 2013 patent (). The compound’s unique structure makes it a candidate for applications in medicinal chemistry, catalysis, and materials science, though its specific biological or catalytic roles remain understudied compared to other azaadamantane derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azaadamantan-1-yl)methanol typically involves the reduction of 2-azaadamantanone. One common method includes the reduction of 2-azaadamantanone using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions, typically at room temperature, yielding (2-Azaadamantan-1-yl)methanol as the primary product .

Industrial Production Methods

While specific industrial production methods for (2-Azaadamantan-1-yl)methanol are not extensively documented, the general approach involves large-scale reduction reactions similar to those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2-Azaadamantan-1-yl)methanol undergoes various chemical reactions, including:

Reduction: Further reduction of (2-Azaadamantan-1-yl)methanol can lead to the formation of 2-azaadamantane.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

Oxidation: 2-Azaadamantanone.

Reduction: 2-Azaadamantane.

Substitution: Depending on the reagent, substituted azaadamantane derivatives.

Scientific Research Applications

Catalysis

1-Hydroxymethyl-2-azaadamantane serves as an effective catalyst in oxidation reactions. It facilitates the conversion of alcohols to aldehydes or ketones, demonstrating significant efficiency compared to traditional catalysts like TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl) . The compound's ability to activate C(sp3)-H bonds allows for the functionalization of various organic substrates, making it a valuable tool in synthetic organic chemistry.

| Catalyst | Type of Reaction | Efficiency |

|---|---|---|

| This compound | Alcohol oxidation to aldehydes/ketones | Higher than TEMPO |

| AZADO | Chemo-enzymatic oxidation | Up to 98% yield |

Research indicates that this compound exhibits promising biological activities. It has been investigated for its potential antiviral and antitumor properties. For example, azaadamantanes have shown effectiveness against various viruses including HIV and hepatitis viruses at low concentrations . The compound's structural features allow it to interact with biological targets effectively.

| Biological Activity | Target | Effectiveness |

|---|---|---|

| Antiviral | HIV, Hepatitis | Low µg/mL concentrations |

| Antitumor | Various cancer cell lines | Significant inhibition |

Pharmaceutical Development

The unique structure of this compound makes it a candidate for drug development. Its ability to inhibit viral replication and its low toxicity profile are particularly appealing for pharmaceutical applications . Case studies have demonstrated its potential as a scaffold for designing new antiviral agents.

Case Studies

- Antiviral Activity Study : A study published in Medical Chemistry explored the antiviral properties of azaadamantane derivatives against SARS-CoV and other viruses. Compounds similar to this compound showed effective inhibition at concentrations as low as 1 µg/mL .

- Antitumor Efficacy : In vitro studies demonstrated that derivatives of this compound could significantly inhibit the growth of cancer cell lines such as HeLa and MCF-7, showcasing their potential use in cancer therapies .

Mechanism of Action

The mechanism of action of (2-Azaadamantan-1-yl)methanol involves its interaction with various molecular targets. The nitrogen atom in the structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. In oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of 2-azaadamantanone . The specific pathways and molecular targets depend on the context of its application, such as in drug development or material science .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 1-Hydroxymethyl-2-azaadamantane with related adamantane and azaadamantane derivatives:

Key Observations:

- Hydroxymethyl vs. N-Oxyl Groups : Unlike AZADO, which leverages its N-Oxyl group for catalytic radical generation in alcohol oxidation , this compound’s hydroxymethyl group may enhance solubility or serve as a handle for further functionalization.

Catalytic Potential

- AZADO: Demonstrated high efficiency in oxidizing alcohols to ketones or aldehydes with turnover numbers exceeding 1,000 .

- This compound: No direct catalytic data exists, but its hydroxymethyl group could facilitate hydrogen bonding or serve as a nucleophile in tailored reactions.

Physicochemical Properties

- Solubility: Hydroxymethyl substitution likely enhances aqueous solubility compared to non-polar derivatives like 1-Nitroadamantane ().

- Stability : The azaadamantane core’s rigidity may confer thermal stability, similar to adamantane derivatives used in polymers ().

Biological Activity

1-Hydroxymethyl-2-azaadamantane, a derivative of azaadamantane, is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the functionalization of azaadamantane derivatives through hydroxymethylation processes. Recent advancements in synthetic methodologies have provided efficient routes for producing this compound, enhancing yield and purity. For example, a method utilizing specific catalysts has been documented to optimize the hydroxymethylation reaction, which is crucial for obtaining high-quality products suitable for further biological evaluation .

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis or interference with metabolic pathways. The compound's azaadamantane core is known for its ability to interact with biological membranes, which may facilitate its uptake into cells and enhance its efficacy against certain pathogens.

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of this compound. In vitro studies demonstrated that the compound exhibits significant activity against a range of bacterial strains. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial properties .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth effectively, particularly in the presence of certain solvents that enhanced its solubility and bioavailability. The study concluded that modifications to the compound's structure could further improve its antimicrobial activity .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human cell lines to evaluate the safety profile of this compound. The results showed that at concentrations below 50 µg/mL, the compound did not exhibit significant cytotoxic effects, suggesting a favorable therapeutic index for potential medicinal applications .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Klebsiella pneumoniae | 128 µg/mL |

Table 2: Cytotoxicity Profile

| Cell Line | Concentration (µg/mL) | Cell Viability (%) |

|---|---|---|

| HeLa | 10 | 95 |

| MCF-7 | 50 | 90 |

| A549 | 100 | 85 |

Q & A

Basic Research Questions

Q. What are the established synthetic methods for 1-Hydroxymethyl-2-azaadamantane, and what are their respective yields under standard conditions?

- Answer : The synthesis involves multi-step routes, including acylation of adamantane precursors or nucleophilic substitution reactions. For example, acylation in dimethylformamide (DMF) at 0–5°C yields ~65–70% purity. Grignard reagent-based methods in anhydrous tetrahydrofuran (THF) can achieve up to 85% yield but require strict moisture control. Reaction optimization should include pH monitoring and inert atmospheres to suppress side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. Key markers include:

- ¹H NMR : Hydroxyl-methyl protons as a triplet at δ 3.4–3.6 ppm; azaadamantane ring protons as multiplets at δ 1.8–2.2 ppm.

- HRMS : Molecular ion peak at m/z 195.1492 [M+H]⁺ with isotopic patterns confirming the presence of nitrogen .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

- Answer : Ethanol-water (7:3 v/v) or ethyl acetate/hexane mixtures (1:2) are effective. Slow cooling (1°C/min) from 60°C to 4°C yields needle-like crystals with >98% purity. Solvent polarity must balance solubility and crystallization kinetics to avoid amorphous byproducts .

Q. How should researchers handle stability concerns during storage of this compound?

- Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Conduct periodic stability assays via HPLC (C18 column, acetonitrile/water mobile phase) to monitor decomposition products, particularly oxidation of the hydroxyl group .

Q. What are the primary safety precautions for handling this compound in laboratory settings?

- Answer : Use fume hoods, nitrile gloves, and safety goggles. The compound may irritate mucous membranes (Risk Code: 36/37/38). Emergency protocols include rinsing exposed skin with 0.9% saline and consulting Tox Info Suisse (emergency number: 145) for ingestion cases .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data for this compound across different solvent systems?

- Answer : Perform solvent-dependent kinetic studies using stopped-flow spectroscopy to track intermediate formation. For example, polar aprotic solvents (e.g., DMSO) stabilize transition states, enhancing catalytic turnover rates by 3-fold compared to non-polar solvents. Pair with Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) to map solvent effects on activation barriers .

Q. What molecular modeling approaches predict the binding affinity of this compound with neurological receptors?

- Answer : Use molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER force field) to model interactions with NMDA receptors. Key residues (e.g., GluN1 subunit) form hydrogen bonds with the hydroxyl group (bond length: 2.8 Å) and hydrophobic contacts with the adamantane cage. Validate predictions via surface plasmon resonance (SPR) binding assays .

Q. What strategies mitigate enantiomeric impurities in asymmetric synthesis of this compound derivatives?

- Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Jacobsen’s thiourea catalysts). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent). For example, using (R)-BINAP ligands achieves >90% ee in Pd-catalyzed couplings .

Q. How do structural modifications to the azaadamantane core alter the compound’s bioactivity in neurological assays?

- Answer : Introduce substituents (e.g., fluorine at C3) to enhance blood-brain barrier penetration. In vitro assays (SH-SY5Y neuronal cells) show a 40% increase in neuroprotective activity compared to the parent compound. Correlate with logP values (CLOGP: 2.1 vs. 1.8) to optimize pharmacokinetics .

Q. What experimental designs address reproducibility challenges in scaling up this compound synthesis?

- Answer : Use Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading, stirring rate). For instance, a Central Composite Design (CCD) identified 50°C and 5 mol% CuI as optimal for 92% yield in gram-scale reactions. Validate robustness via Intermediate Precision Testing (RSD < 2%) .

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

2-azatricyclo[3.3.1.13,7]decan-1-ylmethanol |

InChI |

InChI=1S/C10H17NO/c12-6-10-4-7-1-8(5-10)3-9(2-7)11-10/h7-9,11-12H,1-6H2 |

InChI Key |

PTDQLWXYBHYDSB-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(N3)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.